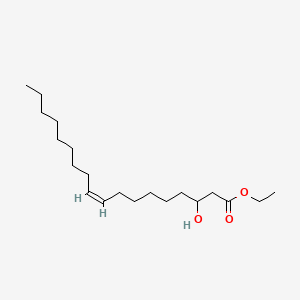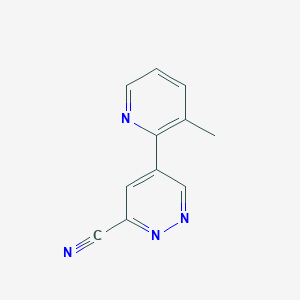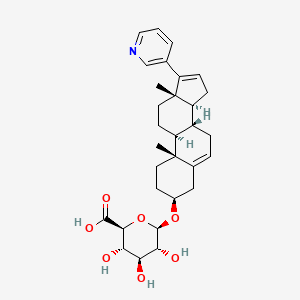![molecular formula C27H34ClN3O B13845913 N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Aromatic Substitution Reactions: These reactions are used to introduce the phenyl groups into the compound.
Amidation Reactions: These reactions form the urea linkage between the aromatic groups.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings, potentially leading to the formation of quinones.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: This reaction can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-N’-[4-(1-methylethyl)phenyl]urea
- 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H34ClN3O |
|---|---|
Molekulargewicht |
452.0 g/mol |
IUPAC-Name |
1-[4-[2-(3-phenylpropylamino)ethyl]phenyl]-3-(4-propan-2-ylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C27H33N3O.ClH/c1-21(2)24-12-16-26(17-13-24)30-27(31)29-25-14-10-23(11-15-25)18-20-28-19-6-9-22-7-4-3-5-8-22;/h3-5,7-8,10-17,21,28H,6,9,18-20H2,1-2H3,(H2,29,30,31);1H |
InChI-Schlüssel |
FTBNPTJHYFVGDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CCNCCCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


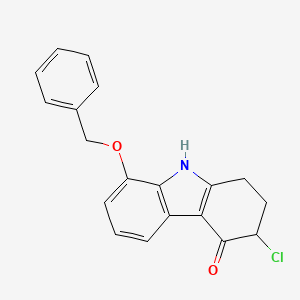
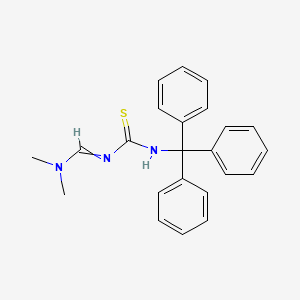
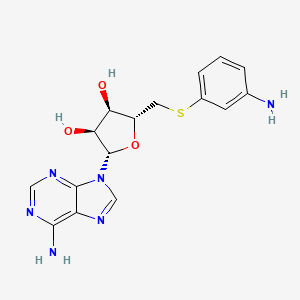
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
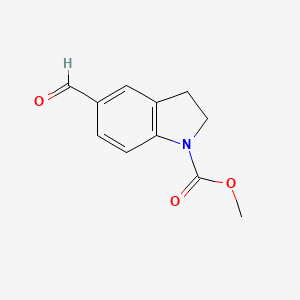
![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
